2-Bromo-1,4-dimethyl-1H-imidazole
Overview
Description
2-Bromo-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
2-Bromo-1,4-dimethyl-1H-imidazole is a type of imidazole, a class of organic compounds that are key components in a variety of functional molecules . Imidazoles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with their targets through various mechanisms, such as the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazoles are known to be key components in a variety of functional molecules, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of imidazoles can be influenced by various factors, including the presence of functional groups and the compatibility of the process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-dimethyl-1H-imidazole typically involves the bromination of 1,4-dimethyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole-2-carboxylic acid or imidazole-2-aldehyde.
Reduction: Formation of imidazoline derivatives.
Scientific Research Applications
2-Bromo-1,4-dimethyl-1H-imidazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and catalysts.
Comparison with Similar Compounds
1,4-Dimethyl-1H-imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-methyl-1H-imidazole: Contains only one methyl group, which affects its chemical reactivity and biological activity.
2-Chloro-1,4-dimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 2-Bromo-1,4-dimethyl-1H-imidazole is unique due to the presence of both bromine and two methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups contribute to its stability and lipophilicity.
Properties
IUPAC Name |
2-bromo-1,4-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-8(2)5(6)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMBWITGAWCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428399 | |
Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235426-30-9 | |
Record name | 2-Bromo-1,4-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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